molecular formula C7H11BrN2 B2785388 4-bromo-5-isopropyl-1-methyl-1H-pyrazole CAS No. 1526231-22-0

4-bromo-5-isopropyl-1-methyl-1H-pyrazole

Cat. No.: B2785388
CAS No.: 1526231-22-0
M. Wt: 203.083
InChI Key: IBWVZIIAWUUCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-isopropyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Chemical Reactions Analysis

4-Bromo-5-isopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .

Comparison with Similar Compounds

Biological Activity

4-Bromo-5-isopropyl-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C8H10BrN3C_8H_{10}BrN_3, and it features a bromine substituent at the fourth position, an isopropyl group at the fifth position, and a methyl group at the first position. This unique arrangement influences its chemical reactivity and biological interactions.

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study evaluated various pyrazole derivatives, including this compound, against several pathogens. The results indicated significant inhibition zones against bacteria such as Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results against different cancer cell lines, including:

Cell Line IC50 (μM) Mechanism of Action
A549 (lung cancer)26Induction of apoptosis
HepG2 (liver cancer)0.74Cell cycle arrest
MCF7 (breast cancer)3.79Autophagy induction

These findings suggest that the compound may act through multiple mechanisms, including apoptosis and autophagy induction, which are critical in cancer treatment .

3. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been reported. The presence of bromine and other substituents enhances the lipophilicity of the compound, potentially improving its ability to modulate inflammatory pathways.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The bromine atom and the isopropyl group significantly influence its binding affinity and selectivity towards these targets .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Study on Antimicrobial Activity : A research team evaluated the efficacy of multiple pyrazole derivatives, including this compound, against clinical isolates of bacteria and fungi. The results indicated that this compound significantly inhibited biofilm formation in pathogenic strains .
  • Anticancer Research : In a study focused on lung cancer cells, treatment with this pyrazole derivative resulted in a marked decrease in cell viability, indicating its potential as a therapeutic agent for lung cancer .

Properties

IUPAC Name

4-bromo-1-methyl-5-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-5(2)7-6(8)4-9-10(7)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWVZIIAWUUCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.